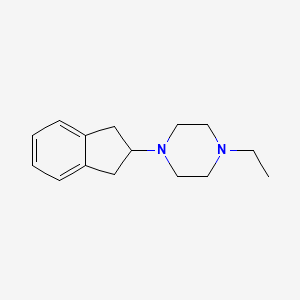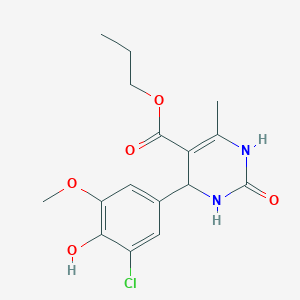![molecular formula C16H16Cl2N2OS B4940996 N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have various biochemical and physiological effects on the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to affect the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has also been shown to affect the levels of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has several advantages for lab experiments, including its relatively simple synthesis method, its broad range of potential applications, and its ability to affect various enzymes and receptors in the body. However, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea also has several limitations, including its potential toxicity and its relatively low solubility in water.
Direcciones Futuras
There are several future directions for the study of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, including further investigation into its mechanism of action, its potential applications in various fields, and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea for various applications.
Métodos De Síntesis
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thioethylamine, followed by the reaction of the resulting compound with 4-chlorophenyl isocyanate. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to exhibit anticancer, antitumor, and antifungal activities. In pharmacology, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In agriculture, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a herbicide and pesticide.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-5-7-14(8-6-13)20-16(21)19-9-10-22-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGJIZJDBGZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)



![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)
![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)